4'-Hydroxy-7-methoxyflavan

Übersicht

Beschreibung

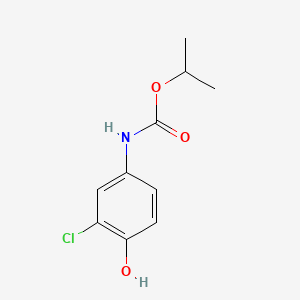

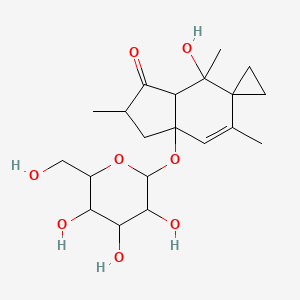

4’-Hydroxy-7-methoxyflavan is a flavan compound . It has shown an important cytotoxic effect against human leukemic Molt 4 cells .

Synthesis Analysis

The synthesis of 4’-Hydroxy-7-methoxyflavan involves the oxidative cyclization reaction of 2’, 4’-dihydroxy-4-methoxychalcone using I2 in DMSO as a catalyst with a mole ratio (1:1) mol . The products were characterized by FT-IR, GC-MS, and 1H-NMR and 13C-NMR spectrometer .Molecular Structure Analysis

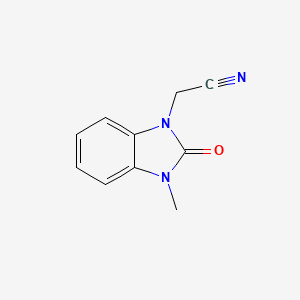

The molecular formula of 4’-Hydroxy-7-methoxyflavan is C16H16O3 . Its average mass is 256.296 Da and its monoisotopic mass is 256.109955 Da .Wissenschaftliche Forschungsanwendungen

Microbial Transformations

Scientific Field

This application falls under the field of Biochemistry and Microbiology .

Application Summary

4’-Hydroxy-7-methoxyflavan is used in microbial transformations, specifically with strains of the genus Aspergillus (A. niger KB, A. ochraceus 456) and the strain Penicillium chermesinum 113 .

Methods of Application

The strain A. niger KB catalyses carbonyl group reduction, leading to (±)-2,4-cis-7-methoxyflavan-4-ol. Biotransformation with the help of A. ochraceus 456 gives two products: (+)-2,4-trans-7-methoxyflavan-4-ol and 4’-hydroxy-7-methoxyflavone. Transformation by means of P. chermesinum 113 results in a dihydrochalcone product, 4,2’-dihydroxy-4’-methoxydihydrochalcone .

Results or Outcomes

DPPH scavenging activity test proved that all the biotransformations products have higher antioxidant activity than the substrate .

Muscle Growth

Scientific Field

This application falls under the field of Sports Science and Nutrition .

Application Summary

Derivatives of 4’-Hydroxy-7-methoxyflavan, specifically 5‐Hydroxy‐7‐methoxyflavone derivatives, have been found to potentially increase muscle size and mass .

Methods of Application

The derivatives were administered through diet to SAMP1 mice .

Results or Outcomes

The dietary administration of the mixture composed of the four 5‐Hydroxy‐7‐methoxyflavone derivatives resulted in an increase in the soleus muscle size and mass in SAMP1 mice .

Safety And Hazards

Eigenschaften

IUPAC Name |

4-[(2S)-7-methoxy-3,4-dihydro-2H-chromen-2-yl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16O3/c1-18-14-8-4-12-5-9-15(19-16(12)10-14)11-2-6-13(17)7-3-11/h2-4,6-8,10,15,17H,5,9H2,1H3/t15-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQIYVJDLRVEGDX-HNNXBMFYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(CCC(O2)C3=CC=C(C=C3)O)C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC2=C(CC[C@H](O2)C3=CC=C(C=C3)O)C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20950058 | |

| Record name | 4-(7-Methoxy-3,4-dihydro-2H-1-benzopyran-2-yl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20950058 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4'-Hydroxy-7-methoxyflavan | |

CAS RN |

27348-54-5 | |

| Record name | 4'Flavanol, 7-methoxy-, (S)-(-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027348545 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(7-Methoxy-3,4-dihydro-2H-1-benzopyran-2-yl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20950058 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-Oxo-3-pyrimido[2,1-b][1,3]benzoxazolecarboxylic acid ethyl ester](/img/structure/B1199404.png)

![10-Oxabenzo[def]chrysen-9-one](/img/structure/B1199405.png)